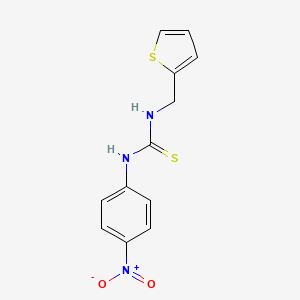![molecular formula C18H29N3O2 B3965994 N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3965994.png)
N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide
Vue d'ensemble
Description
N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by a team of researchers at the University of Auckland, New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mécanisme D'action
N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight off cancer cells. This compound specifically targets the tumor vasculature, which is the network of blood vessels that supplies nutrients to the tumor. By targeting the tumor vasculature, this compound disrupts the blood supply to the tumor, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, which are proteins that help to fight off cancer cells. This compound also activates the immune system, leading to an increase in the number of immune cells in the tumor microenvironment. Additionally, this compound disrupts the tumor vasculature, leading to tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. Additionally, this compound specifically targets the tumor vasculature, which is a unique mechanism of action compared to other cancer drugs. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of future directions for research on N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide. One direction is to further explore its mechanism of action and how it specifically targets the tumor vasculature. Additionally, further preclinical studies are needed to determine its safety and efficacy in animal models before it can be tested in clinical trials in humans. Finally, future research could explore the potential use of this compound in combination with other cancer drugs to enhance its anti-tumor activity.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have anti-tumor activity in a variety of cancer cell lines, including melanoma, lung cancer, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight off cancer cells.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(oxazinan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-19(2)15-17(16-9-5-4-6-10-16)20(3)18(22)11-13-21-12-7-8-14-23-21/h4-6,9-10,17H,7-8,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTSUPIZIJPCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)N(C)C(=O)CCN2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3965916.png)
![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3965921.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965922.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965926.png)
![ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965927.png)

![6-amino-3-tert-butyl-4-(5-nitro-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965939.png)
amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B3965960.png)

![2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3965974.png)
![methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3965986.png)

![4-[(4-methoxyphenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3966004.png)
